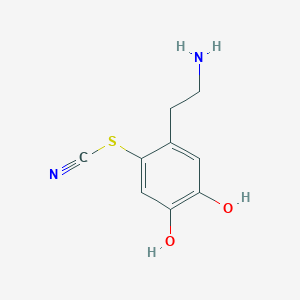
2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate is an organic compound that contains both amino and thiocyanate functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amino and thiocyanate groups allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate typically involves the reaction of 4,5-dihydroxyphenylacetonitrile with ethylenediamine in the presence of a thiocyanating agent. The reaction is usually carried out under mild conditions to prevent the decomposition of sensitive functional groups. Common thiocyanating agents include ammonium thiocyanate and potassium thiocyanate. The reaction is typically performed in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction of the thiocyanate group can lead to the formation of thiols, which are useful in the synthesis of sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme mechanisms and as a probe for biochemical pathways.
Industry: The compound can be used in the synthesis of dyes, polymers, and other materials with specific functional properties
作用機序
The mechanism of action of 2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiocyanate group can act as an electrophile in biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
類似化合物との比較
Similar Compounds
2-Aminothiazole: A compound with a similar amino group but a different heterocyclic structure.
4,5-Dihydroxyphenylacetonitrile: A precursor in the synthesis of 2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate.
Thiocyanate Derivatives: Compounds containing the thiocyanate group, which have various applications in chemistry and biology.
Uniqueness
This compound is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
740751-77-3 |
|---|---|
分子式 |
C9H10N2O2S |
分子量 |
210.26 g/mol |
IUPAC名 |
[2-(2-aminoethyl)-4,5-dihydroxyphenyl] thiocyanate |
InChI |
InChI=1S/C9H10N2O2S/c10-2-1-6-3-7(12)8(13)4-9(6)14-5-11/h3-4,12-13H,1-2,10H2 |
InChIキー |
RCZCBHOBIVDZOV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1O)O)SC#N)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




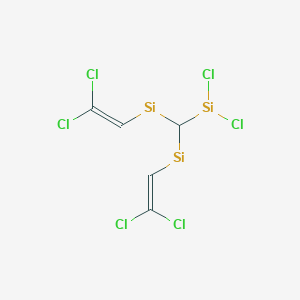
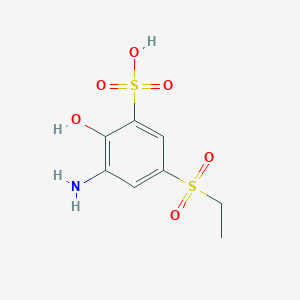
![N-[3-(Benzyloxy)propyl]-N-methylnitrous amide](/img/structure/B12526193.png)
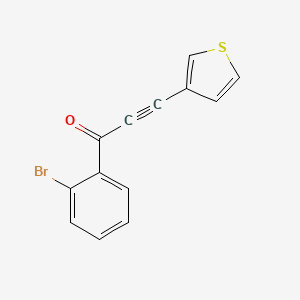
![6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid](/img/structure/B12526209.png)

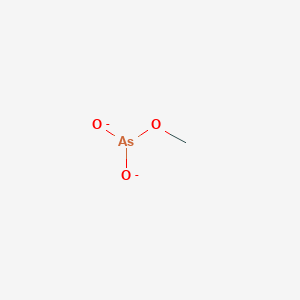
![N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B12526229.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12526250.png)
![3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B12526256.png)
![6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526263.png)

